![molecular formula C7H6BrN3 B174548 7-Bromo-1H-benzimidazol-5-amine CAS No. 177843-73-1](/img/structure/B174548.png)
7-Bromo-1H-benzimidazol-5-amine
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Overview
Description
“7-Bromo-1H-benzimidazol-5-amine” is a benzimidazole derivative . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .
Molecular Structure Analysis
Benzimidazoles contain nitrogen in a bicyclic scaffold . The structure of benzimidazoles significantly contributes to their biological activity .Chemical Reactions Analysis
Benzimidazole derivatives exert anti-inflammatory effects mainly by interacting with transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines, 5-lipoxygenase activating protein, and cyclooxygenase .Scientific Research Applications
Pharmaceutical Research
Benzimidazole derivatives, including compounds like 7-Bromo-1H-benzimidazol-5-amine, are widely studied for their pharmacological properties. They have been found to be potent inhibitors of various enzymes and have therapeutic uses in treating conditions such as diabetes, cancer, microbial infections, parasitic infections, and more .
Anticoagulant and Antiplatelet Agents
Compounds containing benzimidazole structures have been shown to exhibit anticoagulant and antiplatelet properties, which could make 7-Bromo-1H-benzimidazol-5-amine a candidate for research into treatments for thrombotic disorders .
Corrosion Inhibition
Benzimidazole compounds have been highlighted in recent research for their role as corrosion inhibitors. This suggests that 7-Bromo-1H-benzimidazol-5-amine could be explored for its potential in protecting materials from corrosion .
Synthesis of Heterocyclic Compounds
Benzimidazole derivatives are often used as intermediates in the synthesis of various heterocyclic compounds, which are crucial in the development of new pharmaceuticals and materials .
Antiviral Research
Due to their structural similarity to nucleotides, benzimidazole derivatives are also investigated for their antiviral properties, which could include research applications for 7-Bromo-1H-benzimidazol-5-amine .
Neurological Research
Benzimidazole derivatives have been studied for their potential use in neurological applications, possibly including the treatment of neurodegenerative diseases or as modulators of neurological pathways .
Ophthalmological Applications
Research has also explored the use of benzimidazole compounds in ophthalmology, suggesting potential applications in eye-related diseases and disorders .
Endocrinological Studies
The role of benzimidazole derivatives in endocrinology is another area of interest, with potential implications for hormone-related studies and treatments .
Mechanism of Action
Target of Action
Benzimidazole compounds, which 7-bromo-1h-benzimidazol-5-amine is a derivative of, have been reported to exhibit diverse pharmacological activities . They have been associated with antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of Action
Benzimidazoles have been reported to interact with dna, specifically binding to the minor groove of the dna molecule and recognizing a specific base sequence . This interaction could lead to changes in the DNA structure and function, potentially influencing the activity of certain genes or proteins.
Biochemical Pathways
These could include pathways related to cell growth and division, immune response, and various metabolic processes .
Pharmacokinetics
Benzimidazole compounds are generally known for their stability, bioavailability, and significant biological activity .
Result of Action
Benzimidazole compounds have been associated with a variety of effects, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . These effects suggest that 7-Bromo-1H-benzimidazol-5-amine could potentially influence a wide range of cellular processes.
Action Environment
Benzimidazole compounds have been reported to act as corrosion inhibitors, suggesting that they may be stable and effective in a variety of environmental conditions .
Safety and Hazards
properties
IUPAC Name |
7-bromo-3H-benzimidazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-5-1-4(9)2-6-7(5)11-3-10-6/h1-3H,9H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POIDKQCFNHFVFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=N2)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001303708 |
Source
|
Record name | 7-Bromo-1H-benzimidazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001303708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-1H-benzimidazol-5-amine | |
CAS RN |
177843-73-1 |
Source
|
Record name | 7-Bromo-1H-benzimidazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=177843-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-1H-benzimidazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001303708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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